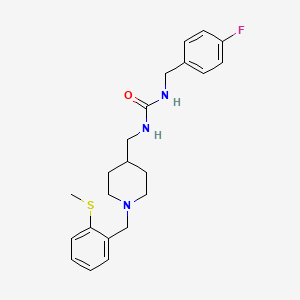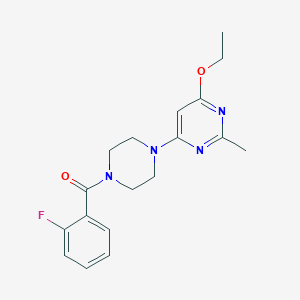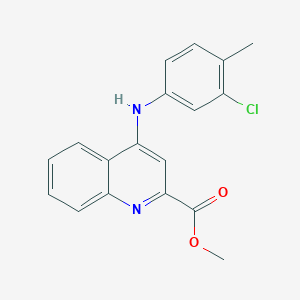
Methyl 4-((3-chloro-4-methylphenyl)amino)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula of C9H7N .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .Applications De Recherche Scientifique
Synthesis and Transformations
Quinoline derivatives, including compounds similar to Methyl 4-((3-chloro-4-methylphenyl)amino)quinoline-2-carboxylate, are explored for their potential as fluorophores, which are widely used in biochemistry and medicine for studying various biological systems. The synthesis and transformations of similar quinoline derivatives have been studied, demonstrating their potential in creating sensitive and selective compounds for biological applications (Aleksanyan & Hambardzumyan, 2013).
Antimalarial Activity
Derivatives of quinoline, like the one , have shown promising results in antimalarial studies. For instance, certain quinoline compounds were synthesized and evaluated for their effectiveness against malaria, demonstrating significant in vitro antimalarial activity (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Applications in Organic Synthesis
These quinoline derivatives play a crucial role in organic synthesis. For example, the synthesis of substituted quinolines and related compounds provides insights into the versatility of these derivatives in generating biologically active compounds (Khodair et al., 1999).
Antituberculosis Agents
In the field of medicinal chemistry, some quinoline derivatives have been synthesized and evaluated as potential anti-Mycobacterium tuberculosis agents. These studies highlight the diversity of applications and the potential therapeutic benefits of quinoline-based compounds (Jaso et al., 2005).
Orientations Futures
The future of quinoline derivatives lies in the development of new therapeutic agents. Many new therapeutic agents have been developed by using quinoline nucleus . There’s a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Propriétés
IUPAC Name |
methyl 4-(3-chloro-4-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-7-8-12(9-14(11)19)20-16-10-17(18(22)23-2)21-15-6-4-3-5-13(15)16/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRYZGKBJLSCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

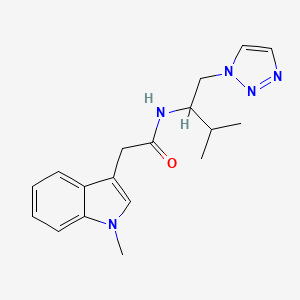
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)
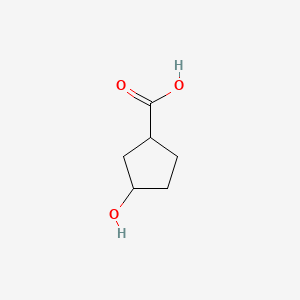
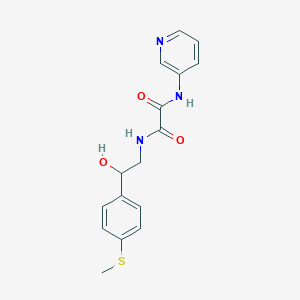
![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2923433.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)
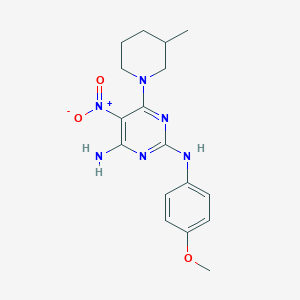
![3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B2923442.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-isopropoxybenzoate](/img/structure/B2923443.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2923444.png)
